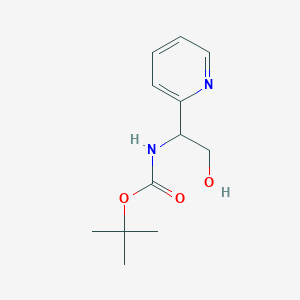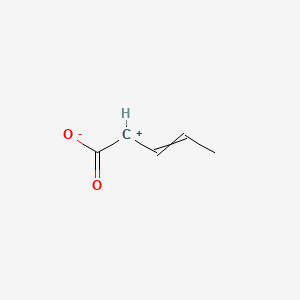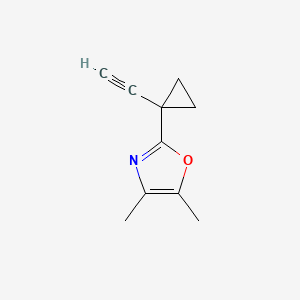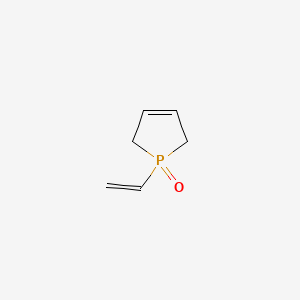![molecular formula C16H23F2NO4 B13578062 2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the core dispiro structure. The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group to prevent unwanted reactions during subsequent steps. The fluorine atoms are then introduced through selective fluorination reactions. The final step involves the deprotection of the Boc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the fluorination reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a halogenated analog of the original compound.
Wissenschaftliche Forschungsanwendungen
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the fluorine atoms can enhance binding affinity and selectivity through interactions with the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}adamantane-2-carboxylic acid
- Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is unique due to its dispiro structure and the presence of fluorine atoms. These features confer specific chemical and physical properties that can be exploited in various applications, such as increased stability and enhanced binding affinity in biological systems.
Eigenschaften
Molekularformel |
C16H23F2NO4 |
|---|---|
Molekulargewicht |
331.35 g/mol |
IUPAC-Name |
8,8-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]dispiro[3.1.36.14]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H23F2NO4/c1-12(2,3)23-11(22)19-15(10(20)21)6-13(7-15)4-14(5-13)8-16(17,18)9-14/h4-9H2,1-3H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
IFYMRYFTAUNMFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CC3(C2)CC(C3)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)




amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)





